5-Bromo-1H-imidazo[4,5-B]pyrazine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyrazines has been explored through various methods. One approach involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing a facile route to these compounds with substitution at N1 and C2, as demonstrated in the total synthesis of the mutagen 1-Me-5-PhIP . Another method includes the preparation of 1H-imidazo[4,5-b]pyrazines from 5-bromopyrazine-2,3-diamine and related compounds, leading to a series of derivatives with potential biological activity . Additionally, the synthesis of imidazo[1,5-a]pyrazines has been reported, where regioselective metalation strategies were employed to afford a range of functionalized derivatives, showcasing the versatility of the imidazo[4,5-b]pyrazine scaffold .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-imidazo[4,5-b]pyrazine and its derivatives is characterized by the presence of a bromine atom at the 5-position of the imidazo[4,5-b]pyrazine core. This structural feature is crucial for subsequent chemical reactions and biological interactions. The imidazo[4,5-b]pyrazine core has been utilized as a fluorophore in the design of a novel cation and anion recognition host, demonstrating the importance of the molecular structure in the development of functional materials .
Chemical Reactions Analysis
Chemical reactions involving 5-Bromo-1H-imidazo[4,5-b]pyrazine include electrophilic bromination, base-catalyzed HD exchange, and nucleophilic substitution reactions . The reactivity of the bromine atom allows for further functionalization, as seen in the synthesis of 5-substituted derivatives . The perchloro derivative of imidazo[1,2-a]pyrazine has also been prepared, highlighting the diverse reactivity of the imidazo[4,5-b]pyrazine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyrazines are influenced by their molecular structure and the nature of their substituents. The presence of a bromine atom imparts certain properties such as higher molecular weight and potential for further chemical modifications. The spectroscopic properties, including proton magnetic resonance (pmr) data, have been presented for compounds within this class, providing insights into their structural characteristics . The imidazo[4,5-b]pyrazine derivatives have shown varying degrees of biological activity, which can be attributed to their chemical properties .
Scientific Research Applications
Synthesis and Chemical Properties
- Palladium-Catalyzed Synthesis : A method for synthesizing imidazo[4,5-b]pyrazines, including 5-Bromo-1H-imidazo[4,5-B]pyrazine, has been developed using palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This process offers quick access to products with substitution at N1 and C2, showing relevance to natural products and mutagens like pentosidine and 1-Me-5-PhIP (Rosenberg, Zhao, & Clark, 2012).
- Catalyst-Free Synthesis : An efficient, catalyst-free synthesis method for imidazo[4,5-b]pyrazines, utilizing microwave irradiation in a green solvent, has been developed. This technique offers an environmentally friendly approach with high yield and purity, also showcasing anti-inflammatory and antimicrobial activities of the derivatives (Rao et al., 2018).
Biological Applications
- Anticancer Potential : Several studies have explored the anticancer activities of imidazo[4,5-b]pyrazine derivatives. For example, certain oxindole derivatives exhibited significant activity against various cancer types, with mechanisms like cell cycle arrest and apoptosis induction in lung cancer cells (Kamal et al., 2011). Another study developed imidazo[4,5-b]pyrazine-conjugated benzamides with anticancer activity against liver and ovarian cancer cell lines, supported by molecular modeling studies (Kalpana et al., 2021).
- Kinase Inhibition : Imidazo[4,5-b]pyrazines have been found to be potent inhibitors of specific kinases. For instance, a dual inhibitor of Aurora kinases A and B based on the imidazo-[1,2-a]-pyrazine core showed efficacy in tumor xenograft mouse models (Yu et al., 2010). Another study discovered imidazo[4,5-b]pyrazine derivatives as highly selective inhibitors of the c-Met protein kinase, which is implicated in tumor oncogenic processes and drug resistance (Zhao et al., 2016).
Sensor Applications
- Fluorescent Sensors for Palladium Detection : Triaryl 1H-imidazo[4,5-b]pyrazines, including 5-Bromo-1H-imidazo[4,5-B]pyrazine, have been used to create novel fluorescent sensors. These sensors exhibit high selectivity for detecting palladium based on the fluorescence quenching effect (Zi et al., 2015).
properties
IUPAC Name |
5-bromo-3H-imidazo[4,5-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPYKUNCAMSMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)N=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536613 | |
Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-imidazo[4,5-B]pyrazine | |
CAS RN |
91225-41-1 | |
Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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